molecular formula C25H31NO6 B11220431 Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11220431
M. Wt: 441.5 g/mol
InChI Key: MZGMUMBNGFEHPU-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, methoxy groups, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the methoxy groups, and esterification with benzoic acid. Common reagents used in these reactions include methanol, benzoic acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and methoxy-substituted benzoates. Examples include:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H31NO6/c1-16(2)12-24(27)26-11-10-18-13-22(29-3)23(30-4)14-20(18)21(26)15-32-19-8-6-17(7-9-19)25(28)31-5/h6-9,13-14,16,21H,10-12,15H2,1-5H3

InChI Key

MZGMUMBNGFEHPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC

Origin of Product

United States

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